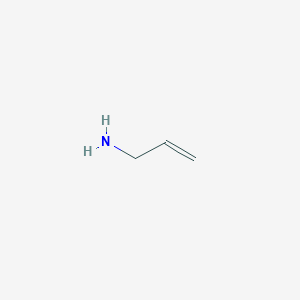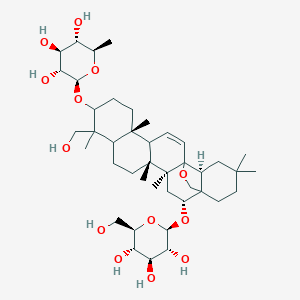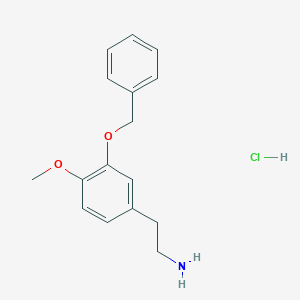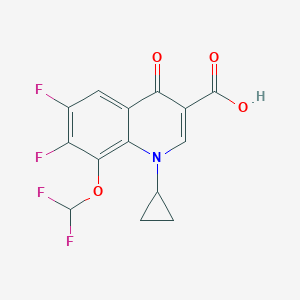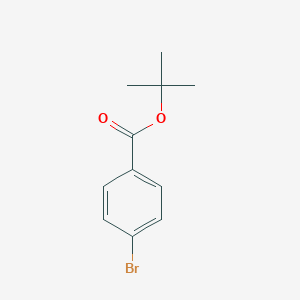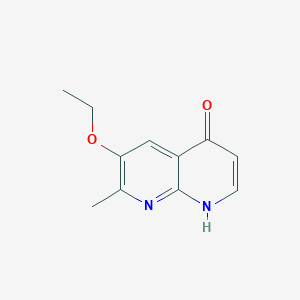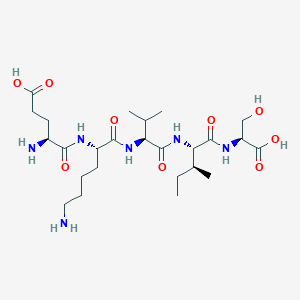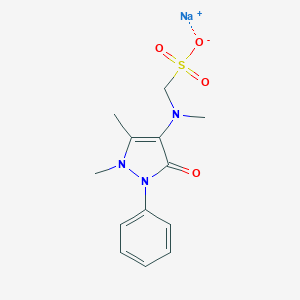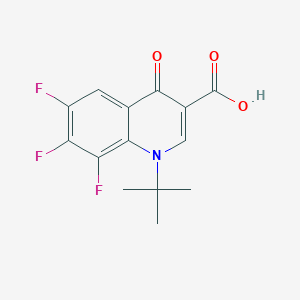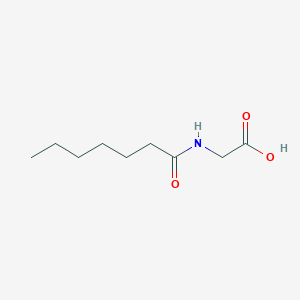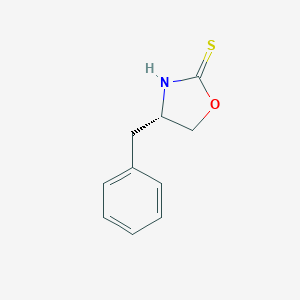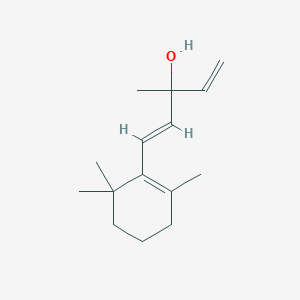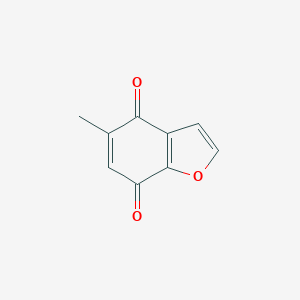
5-Methylbenzofuran-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylbenzofuran-4,7-dione, also known as MBQ, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
5-Methylbenzofuran-4,7-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, 5-Methylbenzofuran-4,7-dione has been used as a building block for the synthesis of other compounds, such as quinones and anthraquinones. In medicinal chemistry, 5-Methylbenzofuran-4,7-dione has been investigated for its potential anticancer, antimicrobial, and antiviral properties. In material science, 5-Methylbenzofuran-4,7-dione has been used as a precursor for the synthesis of conductive polymers and other materials.
Mechanism Of Action
The mechanism of action of 5-Methylbenzofuran-4,7-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. The disruption of cellular redox balance can lead to oxidative stress, which has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Biochemical And Physiological Effects
5-Methylbenzofuran-4,7-dione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of cellular signaling pathways. In addition, 5-Methylbenzofuran-4,7-dione has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Methylbenzofuran-4,7-dione is its versatility as a building block for the synthesis of other compounds. In addition, 5-Methylbenzofuran-4,7-dione is relatively easy to synthesize and purify, making it a convenient starting material for various laboratory experiments. However, one of the limitations of 5-Methylbenzofuran-4,7-dione is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 5-Methylbenzofuran-4,7-dione, including the investigation of its potential therapeutic applications in various diseases, the development of new synthetic routes for 5-Methylbenzofuran-4,7-dione and its derivatives, and the study of its interactions with other molecules and cellular components. In addition, the development of new analytical methods for the detection and quantification of 5-Methylbenzofuran-4,7-dione and its metabolites may facilitate further research on this compound.
Synthesis Methods
The synthesis of 5-Methylbenzofuran-4,7-dione can be achieved through the oxidation of 5-methylbenzofuran using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The yields of 5-Methylbenzofuran-4,7-dione can vary depending on the reaction conditions, such as the temperature, solvent, and reaction time.
properties
CAS RN |
141462-51-3 |
|---|---|
Product Name |
5-Methylbenzofuran-4,7-dione |
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3 |
InChI Key |
OJFBEKJSRZTJNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
synonyms |
4,7-Benzofurandione, 5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
